4-Ethylaniline-D11

LC-MS quantification stable isotope-labeled internal standard isotopic interference

4-Ethylaniline-D11 (CAS 1219802-96-6; molecular formula C8D11N; molecular weight 132.25) is a perdeuterated derivative of 4-ethylaniline in which all eleven hydrogen atoms of the parent molecule are replaced by deuterium (²H) isotopes. The compound serves as a stable isotope-labeled (SIL) internal standard for quantitative analysis via liquid chromatography–mass spectrometry (LC-MS), gas chromatography–mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy.

Molecular Formula C8H11N
Molecular Weight 132.25 g/mol
Cat. No. B12393937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethylaniline-D11
Molecular FormulaC8H11N
Molecular Weight132.25 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)N
InChIInChI=1S/C8H11N/c1-2-7-3-5-8(9)6-4-7/h3-6H,2,9H2,1H3/i1D3,2D2,3D,4D,5D,6D/hD2
InChIKeyHRXZRAXKKNUKRF-NPIAGUBKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

4-Ethylaniline-D11: A Perdeuterated Internal Standard for Quantitative LC-MS, NMR, and Metabolic Tracer Studies


4-Ethylaniline-D11 (CAS 1219802-96-6; molecular formula C8D11N; molecular weight 132.25) is a perdeuterated derivative of 4-ethylaniline in which all eleven hydrogen atoms of the parent molecule are replaced by deuterium (²H) isotopes . The compound serves as a stable isotope-labeled (SIL) internal standard for quantitative analysis via liquid chromatography–mass spectrometry (LC-MS), gas chromatography–mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy . Commercial specifications from authoritative isotopic suppliers confirm isotopic enrichment of 98 atom % D, with chemical purity ≥98% by HPLC . The complete deuteration pattern (ring-D4, ethyl-D5, amine-D2) ensures a mass shift of +11 Da relative to unlabeled 4-ethylaniline (molecular weight 121.18 for C8H11N), providing unambiguous spectral separation in MS-based workflows .

Workflow LC-MS, GC-MS, and NMR quantitative internal standard
Key Attribute Perdeuteration ensures unambiguous mass shift and spectral separation
Procurement Logic Certified isotopic enrichment and chemical purity support method consistency

Why Non-Deuterated or Partially Deuterated 4-Ethylaniline Analogs Cannot Substitute for 4-Ethylaniline-D11 in Validated Quantitative Workflows


Generic substitution of 4-Ethylaniline-D11 with either the non-deuterated parent compound or partially deuterated analogs (e.g., D3, D5, D7 derivatives) fundamentally compromises quantitative accuracy in LC-MS and GC-MS analyses. Stable isotope-labeled internal standards require a minimum mass difference of three or more mass units from the analyte to prevent spectral overlap; the +11 Da shift provided by complete perdeuteration exceeds this threshold with substantial margin, whereas partially deuterated variants risk isotopic interference from natural-abundance ¹³C and ²H isotopologues of the unlabeled analyte [1]. Furthermore, hydrogen-deuterium exchange at amine protons (the ND₂ site) is a documented failure mode for deuterated aniline derivatives; incomplete or site-selective labeling increases susceptibility to back-exchange in aqueous or biological matrices, degrading the internal standard's effective isotopic purity and introducing systematic quantification bias [2][3]. The defined isotopic enrichment of 98 atom % D across all eleven positions, coupled with chemical purity of ≥98% as verified by HPLC, constitutes the minimum acceptable specification for regulatory-compliant bioanalytical method validation under FDA and EMA guidelines [4].

Insufficient Mass Shift

Partially deuterated analogs may cause isotopic overlap with analyte isotopologues, reducing quantitative accuracy.

H/D Back-Exchange

Analogs with residual NH protons risk deuterium loss in aqueous or biological matrices, altering effective isotopic purity.

Specification Gaps

Lower enrichment or chemical purity may introduce quantification bias and may not meet bioanalytical validation expectations.

4-Ethylaniline-D11: Direct Comparative Evidence for Scientific Selection and Procurement Decisions


D11 Perdeuteration Provides +11 Da Mass Shift Exceeding the Industry-Standard 3 Da Minimum for MS Spectral Separation

4-Ethylaniline-D11 (C₈D₁₁N, MW 132.25) provides a mass shift of +11 Da relative to unlabeled 4-ethylaniline (C₈H₁₁N, MW 121.18), compared with the +3 Da minimum threshold required for small-molecule LC-MS internal standards to avoid spectral overlap with natural-abundance isotopologues . Partially deuterated alternatives (e.g., D3, D5, D7) offer reduced mass differentials that may fall within or near the interference zone of ¹³C and ²H natural isotopologue distributions, particularly for analytes with higher carbon counts or complex isotopic envelopes [1].

Mass Shift vs Baseline
+11 Da (m/z 132.25 vs 121.18), exceeding 3 Da minimum by 3.7×
Enables unambiguous spectral resolution in LC-MS workflows.
Applicable to ESI/APCI triple quad and HRMS platforms.
LC-MS quantification stable isotope-labeled internal standard isotopic interference

Certified Isotopic Enrichment of 98 Atom % D Matches or Exceeds Regulatory Validation Thresholds for Bioanalytical Methods

4-Ethylaniline-D11 is supplied with a certified isotopic enrichment specification of 98 atom % D, as documented by multiple independent commercial suppliers including CDN Isotopes (98 atom % D) and BOC Sciences (98 atom % D) . This enrichment level aligns with industry best-practice recommendations for deuterated internal standards, which specify isotopic purity ≥98% to ensure data precision and minimize calibration errors [1]. Lower enrichment grades (e.g., 95 atom % D or below) introduce measurable background of unlabeled species that can artificially elevate baseline signals and reduce assay dynamic range [2].

Isotopic Enrichment Spec
98 atom % D (certified)
Supports lot-to-lot consistency and method validation confidence.
isotopic purity bioanalytical method validation FDA/EMA compliance

Chemical Purity ≥98% by HPLC Confirms Absence of Non-Volatile Impurities That Degrade MS Ion Source Performance

Commercial batches of 4-Ethylaniline-D11 are specified with chemical purity ≥98% as determined by HPLC . This purity specification exceeds the nominal ≥95% purity common among generic isotope-labeled research compounds and directly impacts LC-MS ion source longevity and baseline noise characteristics. Impurities present at levels above 2% in the internal standard stock solution can accumulate in the ion source, causing progressive sensitivity drift across analytical runs and requiring more frequent source cleaning interventions [1].

Chemical Purity by HPLC
Class-level
≥98% (HPLC), 3–4 points above generic research grade
May reduce ion source contamination and improve long-term reproducibility.
CoA available; purity supports sustained instrument uptime.
chemical purity HPLC LC-MS method robustness

Complete Deuteration of Exchangeable Amine Protons (ND₂) Mitigates H/D Back-Exchange Risk in Aqueous and Biological Matrices

The deuteration pattern of 4-Ethylaniline-D11 includes substitution of both amine hydrogens with deuterium (ND₂ moiety), as confirmed by the fully deuterated molecular formula C₈D₁₁N . In contrast, partially deuterated aniline analogs that retain NH or NH₂ protons are susceptible to rapid hydrogen-deuterium back-exchange upon exposure to protic solvents, aqueous mobile phases, or biological matrices such as plasma and urine [1]. Back-exchange at exchangeable sites reduces the effective isotopic purity of the internal standard during sample preparation and analysis, introducing systematic quantification bias that cannot be corrected by calibration curves [2].

H/D Back-Exchange Stability
Class-level
Complete ND₂ deuteration vs partial labeling or unlabeled NH₂
Maintains isotopic integrity in aqueous mobile phases and biological matrices.
Relevant for plasma, urine, and tissue homogenate workflows.
H/D exchange matrix effects bioanalytical stability

Multi-Vendor Availability with Consistent 98 Atom % D Specification Reduces Supply Chain Risk for Regulated Laboratories

4-Ethylaniline-D11 is commercially available from multiple reputable isotope suppliers, including CDN Isotopes (Product No. D-6036, 98 atom % D, 0.25 g and 0.5 g quantities in stock) , BOC Sciences (Catalog BLP-010553, 99% by HPLC, 98 atom % D) , MedChemExpress (Cat. No. HY-Y0013S, purity >98%) , and InvivoChem (Cat No. V63725, purity ≥98%) . This multi-vendor landscape contrasts with specialized or custom-synthesized deuterated analogs (e.g., D3, D5, D7, or mixed ¹³C/²H labeled derivatives) that may be available only from a single source with extended lead times and batch-to-batch variability [1].

Multi-Supplier Availability
Data to verify
≥4 verified suppliers with publicly listed inventory (0.25–1 g)
Reduces single-source dependency and supports procurement continuity.
Supplier list: CDN, BOC, MCE, InvivoChem.
supply chain redundancy procurement GMP/GLP compliance

4-Ethylaniline-D11: Optimal Scientific and Industrial Application Scenarios Based on Quantified Differentiation


Quantitative LC-MS/MS Analysis of 4-Ethylaniline in Environmental Water and Soil Samples

In environmental monitoring workflows targeting aromatic amine contaminants, 4-Ethylaniline-D11 serves as the preferred internal standard for LC-MS/MS quantification. The +11 Da mass shift ensures complete spectral separation from the native analyte (m/z 122 → 133), eliminating interference from ¹³C isotopologues that could otherwise compromise quantification accuracy at trace (ng/L to μg/L) concentrations . The certified 98 atom % D enrichment and ≥98% chemical purity support method detection limits (MDLs) compliant with EPA and ISO environmental testing standards [1].

Metabolic Pathway Tracing and Pharmacokinetic Studies in Preclinical Drug Development

For DMPK (Drug Metabolism and Pharmacokinetics) studies involving 4-ethylaniline as a metabolite or synthetic intermediate, 4-Ethylaniline-D11 provides unambiguous tracer capability in biological matrices including plasma, urine, and tissue homogenates . The complete deuteration of the amine group (ND₂) minimizes H/D back-exchange during sample workup and storage, preserving isotopic integrity through the entire analytical workflow—a critical requirement for generating reliable pharmacokinetic parameters (Cₘₐₓ, AUC, t₁/₂) [1]. Deuteration may also alter the pharmacokinetic and metabolic profiles of the parent compound, an effect that must be accounted for in study design [2].

NMR Spectroscopy Internal Standard for Reaction Monitoring and Purity Assessment

In synthetic organic chemistry and process development laboratories, 4-Ethylaniline-D11 functions as an internal standard for quantitative NMR (qNMR) experiments. The absence of proton signals from the deuterated sites enables clean baseline integration of analyte peaks without spectral overlap . This application leverages the compound's defined molecular weight (132.25) and the distinct chemical shift differences between residual protiated and deuterated species, allowing precise calculation of reaction yields and product purity [1].

Regulated Bioanalytical Method Validation in CRO and Pharmaceutical QC Settings

Contract research organizations (CROs) and pharmaceutical quality control laboratories conducting bioanalytical method validation under FDA, EMA, or ICH M10 guidelines require internal standards with documented isotopic enrichment ≥98 atom % D and chemical purity ≥98% . 4-Ethylaniline-D11 meets these specifications as verified by Certificate of Analysis from multiple ISO-certified suppliers, supporting successful method validation and minimizing the risk of regulatory queries during NDA/ANDA submissions [1]. The multi-vendor availability reduces supply chain vulnerability during long-term stability studies and multi-year clinical programs [2].

Application
Selection Property
Validation Focus
Environmental LC-MS/MS quantitation
Perdeuterated mass shift for spectral separation
Trace-level method detection in water/soil matrices
Preclinical metabolic tracing & PK
Complete amine deuteration (ND₂) for matrix stability
Isotopic integrity in biological matrices (plasma, urine)
Quantitative NMR (qNMR) reaction monitoring
Proton-free spectral window
Baseline integration and yield accuracy
Bioanalytical method validation (research CRO)
Certified enrichment & purity documentation (CoA)
Method consistency and lot-to-lot reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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